BenchChemオンラインストアへようこそ!

4,7,10,13,16,19-Docosahexaenoic acid

Membrane Biophysics Lipidomics Cardiovascular Research

4,7,10,13,16,19-Docosahexaenoic acid (DHA; CAS 2091-24-9), a long-chain omega-3 polyunsaturated fatty acid (n-3 LC-PUFA), is characterized by a 22-carbon chain containing six cis-configured double bonds, represented by the lipid number 22:6(n-3). It is the most highly unsaturated fatty acid commonly found in biological systems, which directly dictates its unique biophysical, metabolic, and stability profile when compared to other n-3 PUFAs like eicosapentaenoic acid (EPA; 20:5(n-3)) and alpha-linolenic acid (ALA; 18:3(n-3)).

Molecular Formula C22H32O2
Molecular Weight 328.5 g/mol
CAS No. 2091-24-9
Cat. No. B1588607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7,10,13,16,19-Docosahexaenoic acid
CAS2091-24-9
Molecular FormulaC22H32O2
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O
InChIInChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+
InChIKeyMBMBGCFOFBJSGT-SFGLVEFQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7,10,13,16,19-Docosahexaenoic Acid (DHA) CAS 2091-24-9: Core Biochemical and Structural Characterization for Procurement Decisions


4,7,10,13,16,19-Docosahexaenoic acid (DHA; CAS 2091-24-9), a long-chain omega-3 polyunsaturated fatty acid (n-3 LC-PUFA), is characterized by a 22-carbon chain containing six cis-configured double bonds, represented by the lipid number 22:6(n-3) [1]. It is the most highly unsaturated fatty acid commonly found in biological systems, which directly dictates its unique biophysical, metabolic, and stability profile when compared to other n-3 PUFAs like eicosapentaenoic acid (EPA; 20:5(n-3)) and alpha-linolenic acid (ALA; 18:3(n-3)) [1].

Why 4,7,10,13,16,19-Docosahexaenoic Acid (DHA) Cannot Be Interchanged with EPA or ALA: Molecular Basis for Differential Biological Efficacy


Substitution of DHA with structurally similar in-class compounds, most notably eicosapentaenoic acid (EPA) and alpha-linolenic acid (ALA), is not scientifically valid due to their divergent molecular interactions and metabolic fates. The two additional carbons and an extra double bond in DHA confer distinct biophysical properties, such as increased membrane fluidity and reduced bilayer width [1], and lead to the formation of unique specialized pro-resolving mediators (SPMs) like D-series resolvins, protectins, and maresins, which differ from the E-series resolvins derived from EPA [2]. Furthermore, while ALA is a metabolic precursor, its conversion to DHA in humans is extremely limited (<0.5%) [3], rendering it an ineffective substitute for achieving DHA-specific physiological effects. These fundamental differences translate into quantifiably distinct and often opposing outcomes in clinical and preclinical models.

Quantitative Evidence Guide for 4,7,10,13,16,19-Docosahexaenoic Acid (DHA): Direct Comparative Data for Scientific and Procurement Differentiation


DHA vs. EPA: Differential Modulation of Membrane Biophysics Dictates Functional Outcomes

In a direct biophysical comparison using large unilamellar vesicles (LUVs) as a model membrane system, DHA at 10 mol% significantly increased membrane fluidity, as measured by a ~20% reduction in apparent rotational correlation time (ARCT) from ~19 nsec to ~16 nsec (p<0.05), whereas an equivalent concentration of EPA had no significant disordering effect compared to control membranes [1]. Consistent with this finding, small-angle X-ray scattering (SAXS) analysis revealed that DHA reduced membrane bilayer width by 5% or 3 Å (p<0.05) compared to EPA [1].

Membrane Biophysics Lipidomics Cardiovascular Research

DHA Exhibits Superior Modulation of Specific Inflammatory Markers Compared to EPA in a Head-to-Head Clinical Trial

In a randomized, double-blind, crossover trial (ComparED Study) involving 154 men and women with abdominal obesity and low-grade inflammation, 10 weeks of supplementation with 2.7 g/day DHA led to a significantly greater reduction in interleukin-18 (IL-18) of -7.0% ± 2.8%, compared to only -0.5% ± 3.0% with an equivalent dose of EPA (p=0.01) [1]. DHA also resulted in a 3.1% ± 1.6% increase in the anti-inflammatory marker adiponectin, whereas EPA caused a -1.2% ± 1.7% decrease (p<0.001) [1].

Inflammation Cardiometabolic Health Clinical Nutrition

DHA Demonstrates Significantly Different Single-Dose Pharmacokinetics Relative to EPA in Humans

A crossover pharmacokinetic study in 12 healthy men directly comparing the acute effects of single 2.2-2.3 g oral doses of DHA and EPA ethyl esters found that the mean incremental area under the plasma concentration curve over 72 hours (iAUC0-72h) for EPA was 2.4 times higher than that for DHA (2461 ± 279 μg/mL·h vs. 1021 ± 170 μg/mL·h; p<0.001) [1]. The maximum plasma concentration (Cmax) was also higher for EPA (115 ± 11 μg/mL) than for DHA (86 ± 12 μg/mL; p=0.05) [1].

Pharmacokinetics Bioavailability Nutraceutical Formulation

DHA in Triacylglycerol Form Exhibits Superior Oxidative Stability Compared to Ethyl Ester Form

A comparative stability study assessing DHA in different lipid structures at 50 °C found that without the addition of α-tocopherol, DHA incorporated in triacylglycerols (TAG) was significantly more stable to oxidation than DHA as ethyl esters (EE) [1]. This finding underscores the critical role of chemical form in determining shelf-life and quality, independent of the fatty acid's molecular identity.

Oxidative Stability Lipid Chemistry Food and Supplement Science

Inefficient Endogenous Conversion Renders ALA an Ineffective Substitute for DHA in Human Physiology

A comprehensive review of in vivo human studies has established that the metabolic conversion of the plant-derived omega-3 alpha-linolenic acid (ALA) to DHA is extremely inefficient, with <0.5% of dietary ALA being converted to DHA [1]. In contrast, conversion to EPA is higher at approximately 5% [1]. This class-level inference demonstrates that even substantial increases in ALA intake cannot meaningfully augment plasma or tissue DHA levels.

Metabolism Nutritional Biochemistry Essential Fatty Acid Research

DHA, but Not EPA, Alters Biophysical Properties of Human Cell Membranes

In an ex vivo study with human skin fibroblasts, enrichment with 50 μM DHA increased membrane fluidity by 16% (p<0.05), as measured by fluorescence anisotropy, whereas enrichment with an equivalent concentration of EPA resulted in no significant change in fluidity [1]. Furthermore, only DHA enrichment led to significant increases in the activity of the membrane-associated enzymes 5'-nucleotidase (+27%) and adenylate cyclase (+19%) (p<0.05) [1].

Cell Biology Membrane Biophysics Cellular Physiology

Recommended Application Scenarios for 4,7,10,13,16,19-Docosahexaenoic Acid (DHA) Based on Comparative Performance Evidence


Advanced In Vitro Membrane and Cell Signaling Studies

For research investigating the role of membrane biophysics in cellular function, DHA is the essential choice over EPA. As evidenced by direct comparisons, DHA uniquely increases membrane fluidity by ~20% and reduces bilayer width by 3 Å, effects not observed with EPA [1]. This distinct behavior is also replicated in human cell models, where DHA (but not EPA) increases membrane fluidity by 16% and enhances the activity of key membrane-bound enzymes (e.g., 5'-nucleotidase, adenylate cyclase) [2].

Clinical and Translational Research on Inflammation and Cardiometabolic Health

In clinical trials focused on modulating specific inflammatory pathways, DHA is the preferred n-3 PUFA. The ComparED trial provides direct evidence that DHA is significantly more effective than an equivalent dose of EPA at reducing the pro-inflammatory cytokine IL-18 (-7.0% vs. -0.5%) and increasing the anti-inflammatory adiponectin (+3.1% vs. -1.2%) [1]. This differential efficacy is critical for studies aiming to target these specific biomarkers for therapeutic or preventative outcomes.

Pharmaceutical and Nutraceutical Product Development with Optimized Stability

For formulators of DHA-containing products, the evidence strongly supports sourcing or synthesizing DHA in triacylglycerol (TAG) form rather than as ethyl esters (EE) to maximize oxidative stability and shelf-life. Direct comparative data show that without the addition of antioxidants, DHA in TAG is significantly more resistant to oxidation than DHA in EE form [1]. This knowledge is essential for procurement decisions involving bulk DHA ingredients, as it directly impacts product quality and longevity.

Research Requiring Direct Augmentation of DHA Tissue Levels

In any experimental model (in vivo or ex vivo) where the specific aim is to elevate DHA concentrations in tissues or plasma, DHA itself must be used, and it cannot be substituted by its precursor ALA. Quantitative metabolic studies confirm that the conversion of ALA to DHA in humans is negligible (<0.5%), meaning that even high doses of ALA fail to meaningfully increase DHA status [1]. This evidence is fundamental for proper experimental design and for justifying the procurement of preformed DHA.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,7,10,13,16,19-Docosahexaenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.